molecular formula C8H20N2 B13149431 N1,N3-Diethyl-N1-methylpropane-1,3-diamine

N1,N3-Diethyl-N1-methylpropane-1,3-diamine

Cat. No.: B13149431
M. Wt: 144.26 g/mol
InChI Key: ANYZOAFGZSOFNZ-UHFFFAOYSA-N
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Description

N1,N3-Diethyl-N1-methylpropane-1,3-diamine is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups, and is characterized by the presence of ethyl and methyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-Diethyl-N1-methylpropane-1,3-diamine typically involves the reaction of 1,3-dibromopropane with diethylamine and methylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by the amine groups. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide is used to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as Raney nickel can be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N1,N3-Diethyl-N1-methylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N1,N3-Diethyl-N1-methylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N1,N3-Diethyl-N1-methylpropane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also act as a nucleophile, participating in reactions that involve the transfer of electrons.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3-propanediamine: This compound is similar in structure but has methyl groups instead of ethyl groups.

    N,N-Diethyl-1,3-propanediamine: Similar but lacks the methyl group on the nitrogen atom.

    N,N-Dimethyl-1,3-butanediamine: Similar but has an additional carbon in the backbone.

Uniqueness

N1,N3-Diethyl-N1-methylpropane-1,3-diamine is unique due to the presence of both ethyl and methyl groups on the nitrogen atoms, which can influence its reactivity and interactions with other molecules. This structural feature makes it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

N,N'-diethyl-N'-methylpropane-1,3-diamine

InChI

InChI=1S/C8H20N2/c1-4-9-7-6-8-10(3)5-2/h9H,4-8H2,1-3H3

InChI Key

ANYZOAFGZSOFNZ-UHFFFAOYSA-N

Canonical SMILES

CCNCCCN(C)CC

Origin of Product

United States

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